molecular formula C10H14O2 B1584890 4-Hydroxyadamantan-2-one CAS No. 26278-43-3

4-Hydroxyadamantan-2-one

Cat. No.: B1584890
CAS No.: 26278-43-3
M. Wt: 166.22 g/mol
InChI Key: MDHZLHGRJCMNLA-UHFFFAOYSA-N
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Description

4-Hydroxyadamantan-2-one is a polycyclic ketone with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol . It is a derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts significant stability and makes this compound an interesting subject for various scientific studies.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its stability and reactivity make it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

4-hydroxyadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHZLHGRJCMNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1C(C(C2)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336389
Record name 4-Hydroxyadamantan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26278-43-3
Record name 4-Hydroxyadamantan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-hydroxyadamantan-2-one be used to synthesize other, potentially bioactive, compounds?

A1: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it undergoes the Ritter reaction, which allows for the introduction of an amide group. This reaction is particularly interesting for accessing a variety of substituted adamantane derivatives. [, ]

Q2: Why is there interest in synthesizing compounds based on the adamantane skeleton?

A2: Adamantane derivatives are known to exhibit a range of pharmacological and antiviral properties. [] Therefore, exploring new synthetic routes to modify the adamantane framework, such as utilizing this compound as a starting material, holds promise for discovering novel compounds with potential therapeutic applications.

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